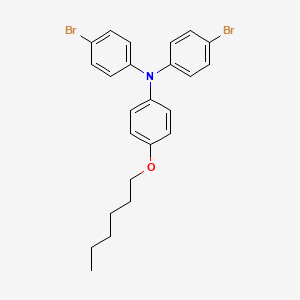

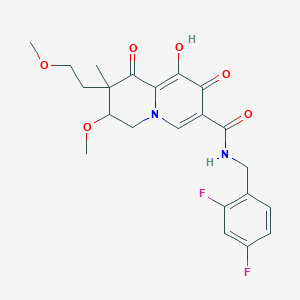

4,4'-Dibromo-4''-(hexyloxy)triphenylamine

Overview

Description

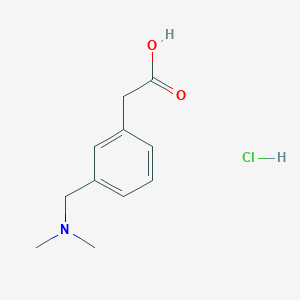

4,4'-Dibromo-4''-(hexyloxy)triphenylamine, or DBHTA, is an organic compound belonging to the class of triphenylamines. It is used as a precursor for the synthesis of a variety of organic compounds, and has been studied for its potential applications in a range of scientific research applications.

Scientific Research Applications

Organic Solar Cells

Research on star-shaped molecules with a triphenylamine core highlights their application in organic solar cells. These compounds, due to their broad absorption bands and solution-processable nature, have been identified as promising donor materials in bulk-heterojunction organic solar cells, demonstrating the potential for triphenylamine derivatives in enhancing power conversion efficiency (Zhang et al., 2011).

Electrochemical and Electrochromic Materials

Aromatic poly(amines-amides) containing triphenylamine units have been synthesized and studied for their electrochemical and electrochromic behaviors. These materials exhibit high thermal stability and good solubility, making them suitable for applications in electrochromic devices and as hole-transporting materials in optoelectronic devices (Liou & Lin, 2009).

Dye-Sensitized Solar Cells (DSSCs)

Triphenylamine dyes, particularly those modified with alkyl-substituents and π-conjugated thiophene units, have been evaluated for their performance in dye-sensitized solar cells. These modifications have been shown to significantly affect the photo-physical, electrochemical, and photovoltaic properties of the dyes, leading to improved short-circuit photocurrent density, open-circuit photovoltage, and overall solar-to-electricity conversion efficiency (Shen et al., 2009).

Optoelectronic Device Applications

Studies have demonstrated the multifunctional applications of triphenylamine-based polymers in optoelectronic devices. For instance, homopolymers and copolymers incorporating triphenylamine units exhibit properties desirable for use in organic light-emitting diodes (OLEDs), field-effect transistors (FETs), and other photonic applications due to their high fluorescence quantum efficiency, good thermal stability, and tunable electrochromic characteristics (Chen et al., 2008).

Photorefraction and Two-Photon Absorption

Research on triphenylamine-cored bifunctional organic molecules has explored their capabilities in two-photon absorption and photorefraction. Such studies underscore the potential of triphenylamine derivatives for developing advanced nonlinear optical materials, which are critical for applications in optical data storage, photonic switching, and 3D microfabrication (Lee et al., 2004).

properties

IUPAC Name |

N,N-bis(4-bromophenyl)-4-hexoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25Br2NO/c1-2-3-4-5-18-28-24-16-14-23(15-17-24)27(21-10-6-19(25)7-11-21)22-12-8-20(26)9-13-22/h6-17H,2-5,18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQNJYFHYDNQADO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=CC=C(C=C1)N(C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

503.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-Methoxy-6-(methylsulfanyl)phenyl]methanol](/img/structure/B1495047.png)

![6-Ethynyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1495056.png)

![tert-Butyl (1S,4S,5S)-2-azabicyclo[2.2.1]heptan-5-ylcarbamate](/img/structure/B1495066.png)

![9-Bromo-5,5-dimethyl-5H-naphtho[3,2,1-de]anthracene](/img/structure/B1495080.png)

![9-(Dibenzo[b,d]furan-4-yl)-9H-fluoren-9-ol](/img/structure/B1495118.png)